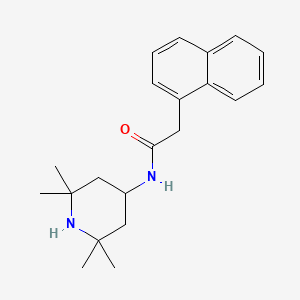

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide

Übersicht

Beschreibung

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide, also known as PD173074, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. PD173074 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase, which plays a crucial role in cancer cell proliferation and survival.

Wirkmechanismus

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide exerts its anti-cancer effects by selectively inhibiting the activity of FGFR tyrosine kinase, which is overexpressed in many types of cancer cells. FGFR signaling plays a crucial role in cancer cell proliferation, survival, and angiogenesis. By inhibiting FGFR activity, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide disrupts these processes and induces cancer cell death.

Biochemical and Physiological Effects

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have potent anti-cancer effects in vitro and in vivo. In cell-based assays, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide inhibits the proliferation and survival of cancer cells in a dose-dependent manner. In animal models of cancer, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide is a potent and selective inhibitor of FGFR tyrosine kinase, making it a valuable tool for studying the role of FGFR signaling in cancer biology. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has some limitations for use in lab experiments. It is a small molecule inhibitor that requires careful optimization of dosing and delivery to achieve optimal efficacy. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide may have off-target effects on other kinases, which can complicate interpretation of experimental results.

Zukünftige Richtungen

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has shown promising results in preclinical studies, and there is growing interest in its potential therapeutic applications in cancer treatment. Future research directions for 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide include:

1. Clinical trials to evaluate the safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide in cancer patients.

2. Development of novel drug delivery strategies to optimize the pharmacokinetics and tissue distribution of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide.

3. Investigation of the role of FGFR signaling in other diseases, such as cardiovascular and metabolic disorders.

4. Identification of biomarkers that can predict the response to 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide and guide patient selection for therapy.

5. Exploration of combination therapies that can enhance the anti-cancer effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide.

Synthesemethoden

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-4-chlorophenol with 3,4-dimethoxyaniline to form an intermediate, which is then reacted with chloroacetyl chloride to yield the final product. The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. FGFR signaling has been implicated in the development and progression of various types of cancer, including breast, lung, prostate, and bladder cancer. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Eigenschaften

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4/c1-11-7-14(8-12(2)18(11)19)24-10-17(21)20-13-5-6-15(22-3)16(9-13)23-4/h5-9H,10H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUBCRTYCKFCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975643 | |

| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6023138 | |

CAS RN |

6023-13-8 | |

| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)-N-(3,4-dimethoxyphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5730996.png)

![2-[(2-bromobenzyl)thio]-N-phenylacetamide](/img/structure/B5731012.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5731033.png)

![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5731034.png)

![{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5731046.png)

![1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5731060.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5731067.png)